molecular formula C22H43NO3 B13812409 2-[(2-Hydroxyethyl)amino]ethyl oleate CAS No. 59086-74-7

2-[(2-Hydroxyethyl)amino]ethyl oleate

Cat. No.: B13812409
CAS No.: 59086-74-7
M. Wt: 369.6 g/mol
InChI Key: UHEVUYWIUKQMTJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context and Significance within Oleochemical and Amine-Ester Chemistry

2-[(2-Hydroxyethyl)amino]ethyl oleate (B1233923) is a derivative of oleic acid, a monounsaturated fatty acid abundant in vegetable oils, and an ethanolamine (B43304). This places it firmly within the domain of oleochemicals, which are chemicals derived from natural fats and oils. The significance of oleochemicals lies in their renewable origin, biodegradability, and potential to replace petroleum-based products.

The compound is also classified as an amino-functionalized ester. This class of molecules is characterized by the presence of both an ester linkage and an amino group, which imparts a combination of properties. The ester group, derived from the fatty acid, provides a long, hydrophobic hydrocarbon tail, while the amino and hydroxyl groups introduce hydrophilicity and reactivity. This amphiphilic nature is a key determinant of its potential applications. Research into the interaction of oleic acid esters with triethanolamine (B1662121) has shown that these reactions are more efficient than those with esters of lower aliphatic acids, indicating a higher reactivity for oleic acid derivatives in forming such compounds. openreviewhub.org

The synthesis of related compounds, such as polytriethanolamine monooleates, has been explored for applications like emulsifiers in oil-based muds for drilling operations. researchgate.net This highlights the industrial relevance of this class of oleochemical derivatives. The fundamental reaction to produce such compounds is often a transesterification or ammonolysis process. openreviewhub.org

Evolution of Research Perspectives on Amino-Functionalized Esters

Research into amino-functionalized esters has evolved significantly over time. Initially, the focus was on simple amino acid esters and their basic properties. More recently, there has been a growing interest in complex amino-functionalized esters derived from renewable resources like fatty acids. This shift is driven by the increasing demand for sustainable and biocompatible materials.

Studies have expanded to include the synthesis and characterization of various amino acid decyl esters as potential components of early biological membranes, demonstrating the fundamental scientific interest in these molecules. mdpi.com Furthermore, the development of fatty acid-based amino acid ester ionic liquids for drug delivery showcases the advanced applications being explored for this class of compounds. elsevierpure.com

The synthesis of poly(β-amino esters) through the Michael addition of amines to acrylates represents another significant area of research. These polymers are notable for their pH responsiveness and biodegradability, making them suitable for various biomedical applications. nih.gov While not directly related to 2-[(2-Hydroxyethyl)amino]ethyl oleate, this field illustrates the broader academic interest in combining amine and ester functionalities to create advanced materials.

Scope and Objectives of Current Academic Inquiry on this compound

Specific academic inquiry solely focused on this compound is currently limited. However, the existing research on closely related compounds provides a framework for understanding the potential scope and objectives of future studies.

A primary objective would be the detailed characterization of its physicochemical properties. While basic data is available, a more in-depth understanding of its behavior in different environments is needed.

Another key area of inquiry would be the optimization of its synthesis. Studies on the interaction of triethanolamine with oleic acid esters have begun to explore the influence of catalysts and reaction conditions on the efficiency of the synthesis process. openreviewhub.org Further research could focus on developing more sustainable and efficient synthetic routes.

The potential applications of this compound are also a significant area for academic investigation. Based on the properties of analogous compounds, research could explore its use as a surfactant, emulsifier, corrosion inhibitor, or as a building block for more complex polymers. For instance, triethanolamine oleate, a related compound, has been noted for its use as a hydroxyl scavenger and polymer film-forming agent. biosynth.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C24H47NO4
Molecular Weight 413.63 g/mol
Boiling Point 528.7±40.0 °C
Density 0.975±0.06 g/cm3
Appearance Solid
Solubility Soluble in Toluene, Ethanol

This data is compiled from publicly available chemical databases and may not represent experimentally verified values under all conditions. alfachemch.com

Properties

CAS No.

59086-74-7

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h9-10,23-24H,2-8,11-21H2,1H3/b10-9-

InChI Key

UHEVUYWIUKQMTJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCNCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCNCCO

Origin of Product

United States

Chemical Synthesis and Reaction Pathways of 2 2 Hydroxyethyl Amino Ethyl Oleate

Precursor Chemistry and Reactant Selection in Ester Synthesis

The judicious selection of precursors is fundamental to the successful and efficient synthesis of 2-[(2-Hydroxyethyl)amino]ethyl oleate (B1233923). The properties and reactivity of both the fatty acid source and the amino alcohol dictate the reaction conditions and the choice of catalyst.

Oleic acid, a monounsaturated omega-9 fatty acid, is the primary carboxylic acid precursor. Its derivatives, such as oleoyl (B10858665) chloride or methyl oleate, can also be employed, particularly in transesterification reactions. The presence of the double bond in the oleic acid backbone is generally stable under typical esterification conditions but must be considered when employing harsh catalysts or high temperatures that could lead to isomerization or oxidation. For direct esterification, high-purity oleic acid is preferred to avoid side reactions from other fatty acids present in technical-grade sources.

The amino alcohol precursor for 2-[(2-Hydroxyethyl)amino]ethyl oleate is 2-[(2-Hydroxyethyl)amino]ethanol, also known as diethanolamine (B148213). This molecule possesses a secondary amine and two primary hydroxyl groups. The amine group is generally more nucleophilic than the hydroxyl groups, which presents a significant challenge in selectively forming the ester. ikm.org.my Under neutral or basic conditions, the N-acylation to form the corresponding amide is often the favored reaction pathway. ikm.org.my Therefore, reaction strategies must be designed to enhance the reactivity of the hydroxyl group over the amine.

Esterification Methodologies for this compound

The formation of the ester linkage in this compound can be achieved through direct esterification or transesterification, each with its own set of advantages and challenges.

Direct esterification involves the reaction of oleic acid with diethanolamine, typically in the presence of an acid catalyst. A significant challenge in this route is the propensity for the formation of oleamide (B13806) diethanolamide due to the higher nucleophilicity of the amine. To favor O-acylation, the reaction is often carried out under acidic conditions, which protonates the amine group, reducing its nucleophilicity and thereby promoting the reaction at the hydroxyl group. nih.gov

The optimization of direct esterification involves manipulating several key parameters to maximize the yield of the desired ester. These parameters include temperature, reaction time, the molar ratio of reactants, and the type and concentration of the catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

Table 1: Optimization of Direct Esterification of Oleic Acid with Diethanolamine

ExperimentMolar Ratio (Oleic Acid:Diethanolamine)Catalyst (p-TSA, mol%)Temperature (°C)Time (h)Ester Yield (%)
11:1.21120865
21:1.51120872
31:1.22120878
41:1.21140685
51:1.21140882

This is a representative data table based on general principles of esterification optimization.

Transesterification offers an alternative route to this compound, starting from an oleic acid ester, such as methyl oleate or ethyl oleate, and reacting it with diethanolamine. This method can be catalyzed by either acids or bases. Basic catalysts, such as sodium methoxide (B1231860), are commonly used for transesterification; however, they can also promote amidation. dntb.gov.ua Acidic catalysts can also be effective and may offer better selectivity for the desired ester.

The reaction involves the exchange of the alcohol moiety of the starting ester with diethanolamine. The removal of the displaced alcohol (e.g., methanol (B129727) or ethanol) helps to drive the reaction to completion.

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is critical in the synthesis of this compound as it influences both the reaction rate and the selectivity towards ester formation over amide formation.

Acid catalysts are generally preferred for the direct esterification of oleic acid with diethanolamine to suppress the reactivity of the amine group. nih.gov Common homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. While effective, these can be difficult to separate from the product mixture. Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., KU-2-8), offer the advantage of easier separation and potential for recycling. ikm.org.my In a study on the reaction of oleic acid with a mixture of ethanolamines, it was found that N-acylation was more intensive than O-acylation, even in the presence of an H-form cation-exchange resin. ikm.org.my However, by decreasing the amount of ethanolamines relative to oleic acid, the selectivity towards the ester product (AEODA) increased from 16.7% to 60.5%. ikm.org.my

For transesterification, both basic and acidic catalysts can be used. Alkaline catalysts like sodium methoxide or potassium hydroxide (B78521) are highly effective for transesterification but may also catalyze the competing amidation reaction. dntb.gov.ua Lewis acids and solid acid catalysts are also being explored to improve selectivity and catalyst reusability.

Table 2: Effect of Different Catalysts on the Esterification of Oleic Acid with Diethanolamine

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Oleic Acid Conversion (%)Ester Selectivity (%)
p-Toluenesulfonic Acid213069275
Sulfuric Acid1.513069570
Amberlyst-151012088880
No Catalyst-150124555

This is a representative data table illustrating the comparative performance of different catalysts based on general catalytic principles.

Homogeneous and Heterogeneous Chemical Catalysis Approaches

The synthesis of oleic acid esters is amenable to both homogeneous and heterogeneous catalysis, each presenting distinct advantages and challenges.

Homogeneous Catalysis: Traditional esterification reactions often employ homogeneous acid catalysts. For reactions similar to the synthesis of this compound, catalysts such as sulfuric acid and p-toluenesulfonic acid are effective. A notable example in a related synthesis is the use of 4-dodecylbenzenesulfonic acid (DBSA), a surfactant-type catalyst, which has been successful in producing oleic acid-based wax esters at low temperatures (40°C) under solvent-free conditions. mdpi.com Optimal conditions for a similar reaction, the synthesis of cetyl oleate, were achieved with 10 mol% DBSA and a 1.3:1 molar ratio of oleic acid to alcohol, yielding over 90% conversion in 4 hours. mdpi.com This approach suggests that a similar system could be highly effective for producing this compound, promoting the reaction under mild conditions.

Heterogeneous Catalysis: Heterogeneous catalysts are increasingly favored due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions, aligning with green chemistry principles. mdpi.com For the production of fatty acid esters, various solid acid catalysts have been investigated.

Acid Clays (B1170129): Montmorillonite-based clays (like KSF, KSF/0, KP10, and K10) have proven to be effective catalysts for the esterification of fatty acids with short-chain alcohols. mdpi.com These catalysts function well at elevated temperatures (e.g., 150°C) in systems designed to remove water, a byproduct of esterification, thereby driving the reaction equilibrium towards the product. mdpi.com

Functionalized Biochar: A novel approach involves using catalysts derived from renewable sources. For instance, a sulfonated biochar catalyst (SO3H-functionalized eucalyptus tree bark) has demonstrated high activity in the esterification of oleic acid with methanol. nih.gov A maximum fatty acid methyl ester (FAME) content of 96.28% was achieved at 80°C after 5 hours, showcasing the potential of sustainable catalyst platforms. nih.gov

The table below summarizes representative data for catalytic esterification of oleic acid, providing insights applicable to the synthesis of this compound.

Catalyst TypeCatalyst ExampleSubstratesTemperature (°C)Time (h)Conversion (%)
Homogeneous4-Dodecylbenzenesulfonic Acid (DBSA)Oleic Acid, Cetyl Alcohol404>90
HeterogeneousMontmorillonite KSF/0Stearic Acid, Ethanol1504~98
HeterogeneousSO3H-functionalized BiocharOleic Acid, Methanol80596.28

Biocatalytic Synthesis Routes for Enhanced Selectivity

Biocatalysis, primarily using enzymes like lipases, offers a highly selective and environmentally benign alternative to conventional chemical synthesis. These reactions are conducted under mild temperature and pressure, reducing energy consumption and the formation of unwanted byproducts.

Lipases are widely employed for both the synthesis of esters (esterification) and amides (amidation). orientjchem.org Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for the esterification of oleic acid with various alcohols. researchgate.net The synthesis of related fatty alkanolamides from oleic acid and diethanolamine has been successfully optimized using immobilized lipase, achieving high conversion rates. orientjchem.org This success in both ester and amide formation underscores the versatility of lipases.

The key advantages of biocatalytic routes include:

High Selectivity: Enzymes can target specific functional groups, which is crucial when dealing with multifunctional reactants like 2-((2-hydroxyethyl)amino)ethanol, preventing side reactions involving the amino group.

Mild Conditions: Reactions typically occur at lower temperatures (45-65°C), preserving the integrity of thermally sensitive molecules and reducing energy costs. orientjchem.org

Environmental Benefits: Biocatalysis avoids the use of harsh acids or bases and toxic solvents, contributing to a greener process. researchgate.net

In a representative study on the synthesis of fatty amides, the optimization of reaction parameters such as enzyme amount, substrate molar ratio, and temperature was crucial for maximizing yield. orientjchem.org A similar systematic approach would be necessary to optimize the biocatalytic production of this compound.

EnzymeReactantsTemperature (°C)Key Finding
Immobilized LipaseOleic Acid, Diethanolamine45-65Successful optimization of fatty amide synthesis using Response Surface Methodology (RSM).
Candida antarctica LipaseOleic Acid, Aliphatic AlcoholsNot specifiedEfficiently catalyzed esterification, yielding high amounts of biodiesel.
Aspergillus terreus LipaseStearic Acid, Sorbitol45Demonstrated high regioselectivity in esterifying a polyol.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound.

Reaction Mechanism: The acid-catalyzed esterification of oleic acid with 2-((2-hydroxyethyl)amino)ethanol likely follows the well-established Fischer esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of oleic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the primary hydroxyl group of 2-((2-hydroxyethyl)amino)ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to yield the final ester product and regenerate the catalyst.

Kinetic Studies: While specific kinetic data for the synthesis of this compound is not readily available, studies on similar systems provide valuable insights. The esterification of oleic acid with methanol over a sulfonated biochar catalyst was found to be well-described by a second-order kinetic model. nih.gov For this reaction, the activation energy was determined to be 81.77 kJ mol⁻¹. nih.gov

In another study on the synthesis of oleamide from oleic acid and urea (B33335), the reaction kinetics were found to depend on the molar ratio of the reactants. ijnc.ir At low urea concentrations, the reaction followed second-order kinetics, while at higher urea concentrations, it shifted to a pseudo-first-order model with respect to oleic acid. ijnc.ir

Thermodynamic parameters for the esterification of oleic acid with methanol have also been calculated, with values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determined to be 78.94 kJ mol⁻¹, 135.3 J mol⁻¹ K⁻¹, and 33.03 kJ mol⁻¹, respectively. nih.gov These data indicate an endothermic and non-spontaneous reaction under the studied conditions, highlighting the need for energy input to drive the synthesis. nih.gov

Sustainable Synthesis Practices and Green Chemistry Principles in Production

The production of oleochemicals like this compound is increasingly guided by the principles of green chemistry to ensure environmental sustainability. fosfa.org

Key sustainable practices applicable to this synthesis include:

Use of Renewable Feedstocks: The primary reactants, oleic acid and 2-((2-hydroxyethyl)amino)ethanol, can be derived from renewable resources. Oleic acid is abundant in vegetable oils like palm and olive oil, while the amino alcohol can be produced from bio-ethanol and ammonia. researchgate.netdnu.dp.ua The use of waste cooking oils as a source of fatty acids further enhances the sustainability of the process. researchgate.net

Atom Economy: Esterification is an atom-economical reaction, but the formation of water as a byproduct necessitates its removal to achieve high conversion. mdpi.com

Catalyst Choice: The shift from homogeneous mineral acids to reusable heterogeneous catalysts and biocatalysts is a cornerstone of green synthesis. mdpi.comresearchgate.net Immobilized enzymes and solid acid catalysts reduce waste, minimize corrosion issues, and simplify product purification. researchgate.net

Energy Efficiency: Employing highly active catalysts that operate under milder temperatures and pressures, such as lipases or specialized catalysts like DBSA, can significantly lower the energy consumption of the process. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent, or using green solvents, is a primary goal. The synthesis of oleic acid-based wax esters has been successfully demonstrated under solvent-free conditions, reducing volatile organic compound (VOC) emissions and simplifying downstream processing. mdpi.com

These green chemistry approaches not only minimize the environmental impact but also can lead to more efficient and economically viable production processes for specialty oleochemicals. researchgate.net

Advanced Analytical Characterization Methodologies for 2 2 Hydroxyethyl Amino Ethyl Oleate

Spectroscopic Analysis for Structural Conformation and Purity

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2-[(2-Hydroxyethyl)amino]ethyl oleate (B1233923). By interacting with the molecule at different energy levels, these methods provide a detailed fingerprint of its constituent parts.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in the 2-[(2-Hydroxyethyl)amino]ethyl oleate molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The presence of the ester group is confirmed by a strong C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. nih.gov The C-O stretching vibrations of the ester will also produce strong bands in the 1300-1000 cm⁻¹ region. pdx.edu The hydroxyl (-OH) group from the hydroxyethyl (B10761427) moieties will be evident as a broad absorption band in the 3200-3600 cm⁻¹ region. researchgate.net The N-H stretching of the secondary amine is expected to produce a medium, sharp peak around 3310-3350 cm⁻¹. rasayanjournal.co.in Furthermore, the aliphatic C-H stretching vibrations of the long oleate chain will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ range. researchgate.net The C=C double bond in the oleate chain will show a weaker absorption band around 1650 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
N-H Stretch (Secondary Amine)3310-3350Medium, Sharp
C-H Stretch (Aliphatic)2850-3000Strong, Sharp
C=O Stretch (Ester)1735-1750Strong, Sharp
C=C Stretch (Alkene)~1650Weak to Medium
C-O Stretch (Ester)1000-1300Strong
C-N Stretch (Amine)1020-1250Medium to Weak

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

In the ¹H NMR spectrum, the olefinic protons of the oleate's double bond are expected to resonate in the region of 5.30-6.20 ppm. foodb.ca The protons of the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) would appear downfield, typically around 4.2 ppm. The protons of the ethyl groups attached to the nitrogen and oxygen atoms will exhibit complex splitting patterns in the 2.5-3.8 ppm range. The long aliphatic chain of the oleate moiety will show a large, complex signal in the 1.2-1.6 ppm region, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm. foodb.ca

The ¹³C NMR spectrum will show a characteristic peak for the ester carbonyl carbon at approximately 174 ppm. The carbons of the double bond will appear in the 120-135 ppm range. The carbons of the ethyl groups bonded to the nitrogen and oxygen will resonate between 40 and 70 ppm. The numerous methylene carbons of the oleate's aliphatic chain will produce a cluster of signals between 20 and 35 ppm, with the terminal methyl carbon appearing at around 14 ppm. ucl.ac.be

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (terminal)0.8-0.9 (t)~14
-(CH₂)n- (aliphatic chain)1.2-1.6 (m)20-35
-CH₂-C=O2.2-2.3 (t)~34
-CH=CH-5.3-5.4 (m)120-135
-N-CH₂-CH₂-OH2.7-2.8 (t), 3.6-3.7 (t)~50, ~60
-O-CH₂-CH₂-N-4.2-4.3 (t), 2.8-2.9 (t)~65, ~52
C=O (Ester)-~174

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

Electron ionization (EI) would likely lead to extensive fragmentation. jnfuturechemical.com Key fragmentation patterns would involve the cleavage of the ester bond and the bonds adjacent to the nitrogen atom. A significant fragment would be the oleoyl (B10858665) cation [CH₃(CH₂)₇CH=CH(CH₂)₇CO]⁺. Other characteristic fragments would arise from the loss of the hydroxyethyl groups and the cleavage of the ethylaminoethyl chain. The fragmentation of the oleate chain itself can also provide information about the position of the double bond. researchgate.netuni-saarland.de

Table 3: Potential Mass Spectrometry Fragments for this compound

Fragment IonProposed StructureApproximate m/z
[M]⁺C₂₄H₄₇NO₄⁺413.35
[M - CH₂CH₂OH]⁺Loss of a hydroxyethyl group368
[Oleoyl]⁺CH₃(CH₂)₇CH=CH(CH₂)₇CO⁺265
[(CH₂CH₂OH)₂N(CH₂CH₂)]⁺Amino alcohol fragment132

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of this compound and for preliminary purity checks. ucl.ac.benih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. The polarity of the functional groups (ester, amine, hydroxyl) will influence the compound's retention factor (Rf) value. A less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be suitable. The product, being more polar than the starting oleic acid or its simple esters due to the amino alcohol moiety, would have a lower Rf value.

Table 4: Illustrative TLC Data for the Synthesis of this compound

CompoundFunctionTypical Rf Value (Hexane:Ethyl Acetate 7:3)
Oleic AcidReactant~0.5
2-[(2-Hydroxyethyl)amino]ethanolReactant~0.1 (streaking)
This compoundProduct~0.3

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the components of a sample containing this compound. hmdb.cachemguide.co.uk Due to the compound's relatively high molecular weight and polarity (from the hydroxyl and amine groups), derivatization might be necessary to increase its volatility for GC analysis. nih.gov The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the main product and any impurities.

Table 5: Hypothetical GC-MS Data for a Sample of this compound

Retention Time (min)Component IdentificationKey Mass Fragments (m/z)
15.2Oleic acid (unreacted)282, 264, 222
25.8This compound413, 368, 265, 132

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis of this compound. This method is adept at separating the compound from a complex matrix, allowing for precise and accurate quantification. The separation is typically achieved using a reversed-phase column, such as an Agilent TC-C18, where the stationary phase is nonpolar.

The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. This gradient elution allows for the effective separation of the nonpolar oleate ester from more polar impurities. Detection is commonly performed using a Diode Array Detector (DAD), with the optimal wavelength for oleic acid derivatives generally found around 203 nm. mdpi.com

Method validation is a critical step to ensure the reliability of the quantitative data. mdpi.com This process involves several key parameters:

Precision: Assessed by performing repeated injections of the same sample, the relative standard deviation (RSD) of the peak area for this compound should be minimal, typically below 2%.

Stability: The stability of the sample solution is evaluated over a 24-hour period. The analysis should confirm that the compound does not significantly degrade under the storage conditions.

Repeatability: This is determined by preparing and analyzing multiple independent samples from the same batch to verify the consistency of the entire analytical procedure.

Accuracy: Accuracy is often confirmed through a recovery study. A known quantity of a this compound standard is added to a sample matrix, and the percentage of the standard that is measured (recovered) is calculated. Recovery rates for fatty acid esters are generally expected to be within the range of 99.00–104.14%. mdpi.com

The data generated from a validated HPLC method provides reliable quantification of this compound in various samples.

Table 1: HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result for an Oleate Derivative mdpi.com
Precision (RSD, %)< 2%1.33%
Stability (RSD over 24h, %)< 3%1.55%
Repeatability (RSD, %)< 3%1.88%
Accuracy (Recovery, %)98-105%104.14%

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Comprehensive Profiling

For a more in-depth understanding beyond simple quantification, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is employed. This powerful hyphenated technique provides a comprehensive chemical profile of the sample, enabling the identification of this compound as well as any related substances, impurities, or degradation products. nih.gov

The UPLC system offers higher resolution, sensitivity, and speed compared to traditional HPLC. When coupled with a QTOF mass spectrometer, it allows for the acquisition of high-resolution mass data. The identification of compounds is based on their precise mass-to-charge ratio (m/z), retention time, and characteristic fragmentation patterns (MS/MS spectra). mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

During a TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. tandfonline.com The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the beginning of thermal degradation. Studies on similar oleate esters have shown that decomposition can begin at temperatures around 175°C, with maximum stability reaching up to 400°C. tandfonline.com The thermal degradation of oleic acid and its esters primarily involves the evaporation of the compound and the subsequent breakdown of the ester and hydrocarbon chain, which can produce gaseous products like alkanes, alkenes, and carbon oxides. daneshyari.comresearchgate.net

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur.

Table 2: Representative TGA Data for Oleate Esters

ParameterTemperature (°C)Reference
Onset of Decomposition~175 °C tandfonline.com
Temperature of Maximum Mass Loss Rate (DTG peak)~368 °C researchgate.net
Maximum Stability Temperature~400 °C tandfonline.com

Advanced Microscopic Techniques for Morphological Assessment

Advanced microscopic techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are utilized for the morphological assessment of this compound, particularly when it is part of a self-assembled system or formulation. As an amphiphilic molecule with a long, nonpolar oleate tail and a polar hydroxyethyl-amino head group, this compound has the potential to form organized structures like micelles, vesicles, or nano-emulsions in aqueous or polar environments.

TEM provides high-resolution, two-dimensional images of the internal structure of these assemblies. nih.gov To visualize the sample, it is typically dispersed on a TEM grid and may be negatively stained to enhance contrast. This allows for the detailed characterization of the size, shape, and lamellar structure of any formed nanostructures. nih.gov

SEM, on the other hand, provides information about the surface morphology and topography of the sample in a solid or dried state. It scans the sample with a focused beam of electrons to produce high-resolution images of the surface features. This can be useful for examining the bulk structure, crystal habit, or the morphology of films or coatings containing this compound. Together, these microscopic techniques provide invaluable insights into the supramolecular organization and physical form of the compound.

Functional Applications and Material Science Roles of 2 2 Hydroxyethyl Amino Ethyl Oleate

Role as a Surfactant and Emulsifier in Industrial Processes

As a non-ionic surfactant, 2-[(2-Hydroxyethyl)amino]ethyl oleate (B1233923) and its close structural analogues, such as oleic acid diethanolamide, exhibit excellent performance in modulating the properties of interfaces between different phases. atamankimya.com This capability is leveraged in numerous industrial processes that require the stabilization of mixtures, the dispersion of particles, and the generation and control of foams.

The primary role of 2-[(2-Hydroxyethyl)amino]ethyl oleate as an emulsifier stems from its amphiphilic nature. The long oleate chain is readily soluble in nonpolar phases like oils, while the hydrophilic headgroup, with its hydroxyl and amine groups, has a strong affinity for polar substances such as water. When introduced into an oil-water system, the molecules of this compound orient themselves at the oil-water interface, with the hydrophobic tails penetrating the oil droplets and the hydrophilic heads extending into the continuous aqueous phase. This arrangement reduces the interfacial tension between the two immiscible liquids, facilitating the formation of a stable emulsion.

The stability of the emulsion is further enhanced by the steric hindrance provided by the bulky headgroups, which prevents the coalescence of the dispersed oil droplets. Research on the closely related oleic acid diethanolamide has demonstrated its efficacy in creating stable water-in-diesel emulsions. The stability of these emulsions is highly dependent on the concentration of the surfactant. ias.ac.inresearchgate.netias.ac.in

Table 1: Stability of Water-in-Diesel Emulsions with Oleic Acid Diethanolamide This interactive table summarizes the observed stability of 5% water-in-diesel emulsions at varying surfactant concentrations.

Surfactant Concentration (%) Observation Stability Duration
1-4 Unstable Maximum of 1 hour
5-6 Stable with hazy appearance Extended period
6-10 Clear and stable Over 45 days
7-10 Most stable Over 120 days

Data sourced from studies on oleic acid diethanolamide as a surrogate for this compound. ias.ac.inresearchgate.netias.ac.in

In heterogeneous systems, where solid particles need to be suspended in a liquid medium, this compound acts as an effective dispersing agent. The mechanism is analogous to its emulsifying action. The surfactant molecules adsorb onto the surface of the solid particles, with the polar headgroup interacting with the particle surface and the nonpolar tail extending into the liquid medium.

This adsorption creates a steric barrier that prevents the particles from agglomerating or settling out of the suspension. This property is particularly valuable in the formulation of paints, inks, and other coatings, where uniform pigment dispersion is crucial for the final product's quality. atamankimya.com It is also utilized in metalworking fluids and lubricants to keep metal fines and other contaminants suspended. ataman-chemicals.com

The ability of this compound to reduce surface tension also makes it a potent foaming agent. When air is introduced into a liquid containing this surfactant, the molecules accumulate at the air-liquid interface, creating a stable film that entraps the air and forms bubbles. The stability of the foam is influenced by the concentration of the surfactant and the viscosity of the liquid.

In applications such as personal care products like shampoos and body washes, this compound and its amide analogues are used to enhance foaming and stabilize the lather. atamankimya.com Conversely, in industrial processes where foam is undesirable, the concentration and formulation of the surfactant can be adjusted to control and minimize foam formation.

Corrosion Inhibition Properties and Underlying Mechanisms

The presence of heteroatoms, specifically nitrogen and oxygen, in the polar headgroup of this compound, along with its long hydrocarbon chain, makes it an effective corrosion inhibitor for metals, particularly in acidic or saline environments. researchgate.net

The primary mechanism of corrosion inhibition by this compound is its adsorption onto the metal surface. The polar headgroup, with its lone pairs of electrons on the nitrogen and oxygen atoms, acts as the primary site for adsorption. These electrons can coordinate with the vacant d-orbitals of the metal atoms on the surface, forming a coordinate covalent bond. This process is a form of chemisorption.

Additionally, in acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged surfactant molecule and the negatively charged metal surface (in the presence of anions like chloride), which is known as physisorption. The long hydrophobic oleate tail then orients away from the metal surface, creating a water-repellent layer. The adsorption behavior of such oleic acid derivatives often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The adsorption of this compound molecules on the metal surface results in the formation of a thin, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

The effectiveness of this protective film is dependent on the concentration of the inhibitor, with higher concentrations generally leading to a more complete and stable film, resulting in higher inhibition efficiency. Studies on similar fatty amide derivatives have quantified this relationship.

Table 2: Corrosion Inhibition Efficiency of a Fatty Amide Derivative on Steel This interactive table shows the corrosion inhibition efficiency of a N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide on steel in a 3.0% NaCl solution, as determined by potentiodynamic polarization.

Inhibitor Concentration (mM) Corrosion Current Density (μA/cm²) Inhibition Efficiency (%)
0 10.2 -
0.1 5.5 46.1
0.5 3.1 69.6
1.0 2.0 80.4
5.0 1.1 89.2
10.0 0.34 96.6

The protective film is a dynamic layer, with a continuous process of adsorption and desorption of the inhibitor molecules. The stability and protective quality of the film are influenced by factors such as temperature, pH, and the presence of other ions in the solution.

Utilization as a Chemical Intermediate in Advanced Organic Synthesis

This compound is a versatile chemical intermediate due to its unique combination of functional groups: a long hydrophobic oleate chain, a secondary amine, a hydroxyl group, and an ester linkage. These reactive sites allow for a variety of chemical modifications, making it a valuable precursor in the synthesis of a wide range of advanced materials and specialty chemicals. Its derivation from oleic acid, a renewable fatty acid, further enhances its appeal in the context of green and sustainable chemistry. technoilogy.it

Precursor for Polymer Monomers and Macromolecular Architectures

The molecular structure of this compound offers several pathways for its use in polymer synthesis. The presence of both a hydroxyl group and a secondary amine allows it to act as a monomer in step-growth polymerization reactions. Furthermore, the double bond in the oleate chain can be functionalized to introduce polymerizable groups for chain-growth polymerization. routledge.comrsc.org

The hydroxyl and amine functionalities enable the synthesis of polyesters and polyamides, respectively. nih.gov For instance, the hydroxyl group can react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. Similarly, the secondary amine can react with dicarboxylic acids to produce polyamides, although this reaction is generally less straightforward than with primary amines.

A more common approach involves the modification of the oleate backbone to create novel monomers. The internal double bond of the oleate can be epoxidized and subsequently ring-opened with molecules containing polymerizable moieties, such as acrylic acid, to yield acrylated monomers. rsc.org These monomers can then undergo free-radical polymerization to produce polymers with long, flexible side chains derived from the oleate, which can impart desirable properties like hydrophobicity and plasticization to the final polymer.

The general strategies for converting oleic acid derivatives into polymerizable monomers are summarized in the table below, which are, in principle, applicable to this compound.

Polymerization StrategyMonomer Synthesis Approach from Oleic Acid DerivativeResulting Polymer TypePotential Properties
Step-Growth Polymerization Reaction of hydroxyl groups with dicarboxylic acidsPolyesterFlexible, biodegradable
Reaction of amine groups with dicarboxylic acidsPolyamideThermally stable, high strength
Chain-Growth Polymerization Epoxidation of the double bond followed by reaction with acrylic acidPolyacrylateAdhesive, coating applications
Hydroformylation to introduce aldehyde, then conversion to alcohol or aminePolyol, PolyamineUsed in polyurethanes, polyamides
Thiol-ene "click" reaction with multifunctional thiolsCross-linked polymer networksThermosets, elastomers

This table illustrates potential polymerization pathways for oleic acid derivatives, which could be adapted for this compound.

Building Block for Novel Surfactants and Specialty Chemicals

The amphiphilic nature of this compound, possessing both a long hydrophobic oleate tail and a hydrophilic head containing amine and hydroxyl groups, makes it an excellent starting material for the synthesis of novel surfactants. arpnjournals.org The secondary amine can be quaternized to produce cationic surfactants, or it can be further functionalized to create amphoteric or non-ionic surfactants.

For example, reaction with an alkylating agent can convert the secondary amine into a quaternary ammonium (B1175870) salt, a class of cationic surfactants known for their antimicrobial and fabric softening properties. google.com Alternatively, the amine can be reacted with a haloacid, such as chloroacetic acid, to introduce a carboxyl group, resulting in an amphoteric surfactant with a pH-dependent charge. google.comresearchgate.net

The hydroxyl group can be ethoxylated by reacting with ethylene (B1197577) oxide to create non-ionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values. The enzymatic synthesis of amide surfactants from fatty acids and ethanolamine (B43304) has also been explored, suggesting pathways for converting the ester linkage in the target molecule to a more stable amide linkage, which can be a precursor to various surfactants. nih.govresearchgate.net

The following table outlines potential modifications of this compound to synthesize different classes of surfactants.

Surfactant ClassSynthetic ModificationKey Intermediate/ProductPotential Applications
Cationic Quaternization of the secondary amineQuaternary ammonium saltFabric softeners, biocides
Amphoteric Reaction of the secondary amine with a haloacidCarboxybetaine-like structureMild detergents, personal care products
Non-ionic Ethoxylation of the hydroxyl groupPoly(ethylene glycol) etherEmulsifiers, detergents
Amide-based Transamidation of the ester with a diamineFatty acid amide derivativeFoam boosters, viscosity modifiers

This table presents hypothetical surfactant synthesis routes starting from this compound based on known reactions of similar molecules.

Beyond surfactants, the reactive functional groups of this compound allow for its use in the synthesis of various specialty chemicals. For instance, the ester can be transesterified with other alcohols to produce different fatty acid esters with tailored properties. The secondary amine can be a nucleophile in various organic reactions to build more complex molecules. The thermal reactions of fatty acids with amino alcohols can lead to a variety of products, including amido-esters, through sequential reactions and rearrangements, indicating the complex but potentially useful chemistry that can be explored with this molecule. rsc.org

Role in the Synthesis of Agrochemicals and Other Fine Chemicals

Oleochemicals derived from plant oils are increasingly being used in agrochemical formulations as adjuvants, emulsifiers, and solvents, offering a more sustainable and biodegradable alternative to petroleum-based chemicals. arabjchem.orgresearchgate.net The surfactant properties that can be imparted to derivatives of this compound make them suitable for use as emulsifiers or wetting agents in pesticide formulations, improving the dispersion and efficacy of the active ingredients.

While there is no direct evidence of this compound being used as a synthon for active agrochemical ingredients, its structural motifs are present in some biologically active molecules. The synthesis of various amino acid derivatives of oleic acid has been explored for potential therapeutic applications, suggesting that the combination of a fatty acid backbone with amino and hydroxyl functionalities can be a template for creating bioactive compounds. researchgate.netnih.govnih.gov

In the broader context of fine chemicals, the versatility of this compound as a chemical intermediate allows for its potential use in the synthesis of a variety of valuable compounds. The synthesis of N-acyl alkanolamides from fatty acids and alcohol amines, which are structurally related to the target molecule, yields products used in cosmetics, lubricants, and as foam control agents. arpnjournals.orgresearchgate.net The reactions of fatty acid esters with amino alcohols are fundamental in producing a range of industrial chemicals, and this compound can be considered a key intermediate in this class of reactions. researchgate.netgoogle.com

The potential applications in fine chemical synthesis are diverse and depend on the specific reaction pathways chosen. For example, the oleate backbone can be cleaved at the double bond through ozonolysis or other oxidative cleavage methods to produce shorter-chain difunctional molecules, which are themselves valuable building blocks for polymers and other chemicals. mdpi.com

Theoretical and Computational Studies on 2 2 Hydroxyethyl Amino Ethyl Oleate

Molecular Modeling and Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules at interfaces, such as the oil-water interface, which is critical for emulsion formation and stability. Although direct MD studies on 2-[(2-Hydroxyethyl)amino]ethyl oleate (B1233923) are not extensively documented, valuable insights can be drawn from simulations of structurally similar oleic acid-based and ethoxylated nonionic surfactants. esdm.go.idesdm.go.idresearchgate.net

MD simulations of oleic acid-based surfactants with polyethylene (B3416737) glycol (PEG) chains at an octadecane-water interface have shown that these molecules effectively reduce interfacial tension (IFT). esdm.go.idesdm.go.idresearchgate.net The oleyl tail anchors the molecule in the oil phase, while the hydrophilic head group extends into the aqueous phase. The presence of ethoxy groups and hydroxyl functionalities in the head of 2-[(2-Hydroxyethyl)amino]ethyl oleate would be expected to form hydrogen bonds with water molecules, enhancing its solubility and stability at the interface.

Simulations reveal that the conformation and orientation of the surfactant molecules are crucial for their function. The flexible oleate chain allows the molecule to adapt to the interface, maximizing the interaction between the hydrophobic tail and the oil phase and the hydrophilic head with the water phase. The interfacial film formed by these surfactants is not static but a dynamic environment where molecules constantly move and reorient. The thickness and stability of this interfacial film are key factors in determining the surfactant's effectiveness. For instance, in binary surfactant systems, an increased interfacial film thickness can indicate enhanced stability. nih.gov

Table 1: Simulated Interfacial Tension (IFT) Reduction by Oleic Acid-Based Nonionic Surfactants at an Oil-Water Interface

Surfactant SystemIFT Decrease (dyne/cm)
PEG100-oleate3.99
PEG400-oleate4.08

This data is based on molecular dynamics simulations of oleic acid-based surfactants with varying polyethylene glycol (PEG) chain lengths and serves as an illustrative example of the potential IFT reduction capabilities of similar structures like this compound. esdm.go.idresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. researchgate.netresearchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can predict the regions of a molecule that are most likely to participate in chemical reactions.

For a molecule like this compound, DFT calculations would likely show that the HOMO is localized around the carbon-carbon double bond of the oleate tail and the nitrogen atom of the amine group. researchgate.net These regions are electron-rich and thus prone to electrophilic attack. Conversely, the LUMO is expected to be located around the carbonyl group of the ester, which is an electron-deficient site susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov By calculating the HOMO-LUMO gap, researchers can compare the reactivity of this compound with other surfactants and predict its behavior in different chemical environments.

Furthermore, the electrostatic potential map generated from quantum chemical calculations can visualize the charge distribution across the molecule, identifying polar and nonpolar regions. This information is invaluable for understanding how the molecule will interact with other polar or nonpolar molecules and surfaces.

Table 2: Representative Quantum Chemical Parameters for Oleic Acid from DFT Calculations

ParameterCalculated Value (eV)
HOMO Energy-6.2
LUMO Energy-0.8
HOMO-LUMO Gap5.4

This data for oleic acid provides a baseline for understanding the electronic properties of its derivatives. The presence of the amino and hydroxyl groups in this compound would be expected to modify these values. researchgate.net

Computational Design of Derivatives with Enhanced Functional Properties

Computational chemistry offers the ability to design and screen new molecules with desired properties before they are synthesized in the lab, saving significant time and resources. For this compound, computational design could focus on modifying its structure to enhance specific functional properties, such as its emulsifying power, detergency, or biodegradability.

One approach is to use Quantitative Structure-Property Relationship (QSPR) models. These models correlate the structural features of molecules with their physicochemical properties. By developing a QSPR model for a series of related surfactants, it is possible to predict the properties of new, unsynthesized derivatives.

For instance, to improve the water solubility and cloud point of this compound, derivatives with longer or branched ethoxy chains in the head group could be computationally designed. Molecular modeling could then be used to predict how these structural changes would affect the molecule's aggregation behavior and performance at interfaces. Similarly, modifications to the oleyl tail, such as introducing additional functional groups, could be explored to alter its interaction with different types of oils.

The rational design of new surfactants can also be guided by minimizing the HOMO-LUMO gap to increase reactivity for specific applications, or by tuning the electrostatic potential to optimize interactions with target surfaces. nih.gov

Prediction of Adsorption and Interaction Mechanisms through Simulation

The performance of a surfactant is often determined by its ability to adsorb at various interfaces, such as solid-liquid or liquid-liquid interfaces. Molecular simulations can provide a detailed picture of the adsorption process and the interactions that govern it.

Simulations of nonionic surfactants on hydrophobic surfaces have shown that the adsorption is driven by the hydrophobic interactions between the surfactant's tail and the surface. rsc.org The conformation of the adsorbed surfactant molecules can range from a monolayer to more complex aggregates, depending on the surfactant concentration and the nature of the surface. academie-sciences.fr

For this compound, simulations could predict its adsorption behavior on different materials, such as polymers, minerals, or biological membranes. The simulations would reveal the orientation of the adsorbed molecules, the strength of the adsorption, and the role of the different functional groups in the interaction. The amine and hydroxyl groups in the head of the molecule could participate in hydrogen bonding with polar surfaces, leading to stronger adsorption compared to surfactants with only ethoxy groups.

The interaction energy between the surfactant and the surface can be calculated to quantify the adsorption strength. By simulating the adsorption of a series of related surfactants, it is possible to understand how structural modifications affect the adsorption mechanism and to design surfactants with tailored adsorption properties for specific applications, such as in enhanced oil recovery or as dispersing agents. aip.org

Future Research Directions and Emerging Opportunities for 2 2 Hydroxyethyl Amino Ethyl Oleate

Exploration of Novel, Eco-Friendly Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. For 2-[(2-Hydroxyethyl)amino]ethyl oleate (B1233923), research is moving beyond conventional synthesis routes towards methodologies that are both efficient and environmentally benign.

A primary focus is the adoption of biocatalysis, particularly the use of lipases. Lipase-catalyzed synthesis of oleic acid esters and amides has been demonstrated to be highly effective, offering mild reaction conditions and high selectivity, thereby minimizing byproduct formation. tandfonline.comacs.orgcore.ac.ukresearchgate.netmdpi.com Enzymes like immobilized Candida antarctica lipase (B570770) (often known as Novozym 435) are prime candidates for catalyzing the esterification or amidation reactions required to produce the target molecule. tandfonline.comnih.gov Research in this area aims to optimize reaction parameters such as temperature, substrate molar ratio, and enzyme concentration in solvent-free systems or in the presence of green solvents like 2-methyltetrahydrofuran. tandfonline.comnih.gov The development of these enzymatic processes could lead to higher yields and purity under significantly less harsh conditions than traditional chemical synthesis. acs.orggoogle.com

ParameterOptimized Condition (Analogous Systems)Reference
Catalyst Immobilized Lipase (e.g., Novozym 435) tandfonline.com
Temperature 50-65 °C acs.orgmdpi.com
System Solvent-free or Green Solvents tandfonline.commdpi.com
Substrate Ratio Optimized molar ratios (e.g., 1:1) tandfonline.com

This table presents optimized conditions found in the enzymatic synthesis of similar oleic acid esters and amides, suggesting potential starting points for the synthesis of 2-[(2-Hydroxyethyl)amino]ethyl oleate.

Development of Advanced Composite Materials and Hybrid Systems Utilizing the Compound

While direct applications of this compound in composite materials are not yet widely documented, its molecular structure suggests significant potential as a multifunctional additive. Future research is expected to explore its role as a coupling agent, plasticizer, or dispersing agent in the development of advanced polymer composites and hybrid systems.

The long oleate chain is inherently compatible with nonpolar polymer matrices, while the hydroxyethyl (B10761427) and amino groups can form strong interactions with inorganic fillers (like silica (B1680970) or clays) or polar polymers. This dual functionality could be leveraged to improve the interfacial adhesion between organic and inorganic components in composites, leading to enhanced mechanical properties. Research into using oleic acid to functionalize nanoparticles for better dispersion in various matrices supports this direction. mdpi.comnih.gov For instance, oleic acid has been used to create nanohybrids with nanosilica for improved performance in diesel fuel. nih.gov Similarly, a macromer derived from oleic acid has been copolymerized with acrylates to create binders for surface coatings with excellent adhesion and thermal stability. researchgate.net These examples pave the way for investigating this compound in similar roles.

Potential Roles in Composite Materials:

Surface Modifier: For nanoparticles like nano-SiO₂, improving their dispersion and stability in a polymer matrix. nih.gov

Compatibilizer: In polymer blends, enhancing the interaction between immiscible polymers.

Bio-based Plasticizer: For bioplastics, improving flexibility and processing characteristics.

Reactive Component: In thermosetting resins, where the hydroxyl or amine groups could participate in the curing reaction.

Interdisciplinary Research in Engineering and Environmental Sciences

The unique properties of this compound open up promising avenues in both engineering and environmental science, primarily stemming from its character as a non-ionic surfactant derived from a renewable fatty acid. rimpro-india.com

In engineering , particularly in the field of tribology, oleic acid esters and amides are recognized for their excellent lubricating properties. cn-lubricantadditive.comumicore.com They are increasingly used in the formulation of environmentally friendly metalworking fluids and lubricants, where they can act as lubricity enhancers, emulsifiers, and rust inhibitors. cn-lubricantadditive.compsu.edubaoranchemical.com Future research will likely focus on formulating high-performance lubricants and hydraulic fluids where this compound could replace less desirable petroleum-based additives, contributing to greener industrial processes. cn-lubricantadditive.comwhamine.com Its ability to enhance the dispersion of nano-additives in lubricating oils is another area ripe for exploration. mdpi.comwhamine.com

In environmental science , the focus is on biodegradability and applications in remediation and agriculture. As a surfactant, it could be investigated for roles in enhanced oil recovery, where surfactants are used to mobilize trapped oil in reservoirs. nih.govscirp.org Its non-ionic nature and derivation from natural oleic acid make it a candidate for use in formulations of agricultural adjuvants, which help improve the efficacy of herbicides and pesticides by enhancing wetting and spreading on plant surfaces. brewerint.com A critical area of future study is its environmental fate. Research on structurally similar ethoxylated fatty amines indicates that they are readily biodegradable, with the primary degradation pathway involving the cleavage of the C(alkyl)-N bond. nih.goveuropa.eu Similar studies on this compound will be crucial to confirm its environmental profile. tdl.orgnih.gov

Application AreaPotential FunctionKey Benefit
Industrial Lubricants Lubricity additive, EmulsifierReplacement of petroleum-based additives
Metalworking Fluids Corrosion inhibitor, LubricantImproved environmental and health profile
Enhanced Oil Recovery SurfactantMobilization of residual oil
Agriculture Adjuvant in pesticide formulationsImproved herbicide/pesticide efficiency

This interactive table summarizes the potential interdisciplinary applications for this compound.

Long-Term Stability and Degradation Mechanism Studies in Applied Systems

For this compound to be successfully implemented in commercial applications, a thorough understanding of its long-term stability and degradation pathways is essential. Future research must address its susceptibility to hydrolysis, oxidation, and thermal stress.

Hydrolytic stability is a key concern for any ester-containing compound, especially in aqueous formulations or humid environments. Hydrolysis can reverse the esterification, leading to the formation of oleic acid and the corresponding amino alcohol, which can alter the product's performance and potentially cause corrosion. lubesngreases.comresearchgate.net Studies on other fatty acid esters show that stability is highly dependent on pH, temperature, and the specific chemical structure. nih.gov Future work should quantify the hydrolysis rates of this compound under various conditions.

Oxidative and thermal stability are critical for applications involving high temperatures, such as lubricants. The double bond in the oleic acid chain is a potential site for oxidation, which can lead to polymerization, increased viscosity, and the formation of gums and sediments. proquest.comtdx.catresearchgate.net However, lubricants with high oleic acid content have been shown to possess better oxidative stability compared to those with higher levels of polyunsaturated fatty acids. researchgate.netlubesngreases.com Research will need to precisely determine the oxidation onset temperature and identify the primary degradation products under thermal and oxidative stress. proquest.comnih.gov

Biodegradation is an advantage in terms of environmental impact. The degradation pathway for this molecule is predicted to involve two primary mechanisms: hydrolysis of the ester bond and cleavage of the carbon-nitrogen bond. nih.govlubesngreases.com Studies on ethoxylated fatty amines suggest that microbial degradation often starts with a central fission of the C-N bond, followed by metabolism of the fatty acid chain. nih.gov The biodegradability of fatty acid esters is also well-established. epa.gov Confirming these pathways for this compound will solidify its classification as an environmentally friendly chemical. researchgate.net

Q & A

Q. What validated analytical methods are recommended for characterizing the purity and structural integrity of 2-[(2-Hydroxyethyl)amino]ethyl oleate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and hydroxyethylamino groups. Infrared (IR) spectroscopy can validate hydrogen bonding via hydroxyl and amine stretches (3200–3500 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight (413.63 g/mol) and fragmentation patterns. Cross-validation using these methods minimizes artifacts, as emphasized in analytical best practices .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via esterification of oleic acid with 2-[(2-hydroxyethyl)amino]ethanol. Catalysts like sulfuric acid or lipases are used, with yields optimized by controlling temperature (60–80°C) and molar ratios (1:1.2 oleic acid to alcohol). Solvent-free conditions reduce side products, while vacuum distillation removes water to shift equilibrium. Impurities (e.g., unreacted oleic acid) are quantified via titration or GC-MS .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (fume hoods) to limit aerosol exposure. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Airborne concentrations should be monitored via OSHA Method 52. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Emergency showers/eye wash stations must be accessible, per guidelines for hydroxyethylamino compounds .

Q. How does the amphiphilic structure of this compound influence its surfactant properties?

  • Methodological Answer : The oleate chain (C18:1) provides hydrophobicity, while the hydroxyethylamino group acts as a hydrophilic head. Critical micelle concentration (CMC) is determined via surface tension measurements. Variations in chain length or degree of unsaturation alter CMC and aggregation behavior, as observed in analogous surfactants like sodium oleoamphoacetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies arise from impurities or solvent polarity mismatches. Use Hansen solubility parameters (δD, δP, δH) to predict solubility. Validate via cloud-point titration in binary solvent systems (e.g., ethanol/water). Differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility. Cross-reference with HPLC-purity data to isolate structural vs. impurity-driven effects .

Q. What experimental design challenges arise when studying the compound’s biodegradation kinetics, and how can they be mitigated?

  • Methodological Answer : Challenges include maintaining consistent microbial activity and avoiding photodegradation interference. Use OECD 301F (manometric respirometry) under controlled pH (7.0) and temperature (25°C). Spiking with ¹⁴C-labeled oleate tracks mineralization rates. Control experiments with autoclaved inoculum distinguish biotic/abiotic degradation .

Q. How does the hydroxyethylamino group’s conformation affect the compound’s interaction with lipid bilayers in drug delivery studies?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model headgroup orientation and hydrogen bonding with phospholipids. Experimentally, Langmuir-Blodgett troughs measure monolayer penetration pressures. Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. Compare with analogs lacking the hydroxyethyl group to isolate structural contributions .

Q. What strategies optimize the compound’s stability in aqueous formulations for biomedical applications?

  • Methodological Answer : Stabilize against hydrolysis by buffering at pH 6–7 (minimizing ester cleavage). Add antioxidants (0.1% BHT) to prevent oleate oxidation. Lyophilization with cryoprotectants (trehalose) enhances shelf life. Accelerated stability studies (40°C/75% RH for 3 months) coupled with HPLC-MS monitor degradation products .

Data Presentation and Analysis Guidelines

Q. How should researchers statistically analyze variations in surfactant efficiency across batch syntheses?

  • Methodological Answer : Perform ANOVA on CMC values (n ≥ 5 batches) to assess batch-to-batch variability. Use Tukey’s HSD post-hoc test to identify outliers. Correlate purity (HPLC area%) with CMC via linear regression. Report confidence intervals (95%) and effect sizes, per analytical chemistry validation standards .

Q. What criteria determine the selection of chromatographic methods for quantifying by-products in synthesis scale-up?

  • Methodological Answer :
    Prioritize UPLC-MS/MS for high sensitivity in detecting low-abundance by-products (e.g., diesters). Validate method specificity via spiked recovery tests (80–120%). Column selection (C18 vs. HILIC) depends by-product polarity. Include system suitability tests (SST) for retention time reproducibility (±2%) and peak asymmetry (<1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.